molecular formula C23H44O4 B1244202 Tricosanedioic acid CAS No. 73292-43-0

Tricosanedioic acid

Cat. No. B1244202
CAS RN: 73292-43-0
M. Wt: 384.6 g/mol
InChI Key: QJXPRGZXRIIGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricosanedioic acid is a very long-chain fatty acid.

Scientific Research Applications

Synthesis and Polymer Applications

  • Polycondensates and Monomers: Tricosanedioic acid is used in synthesizing long-chain linear monomers like dimethyl 1,19-nonadecanedioate and diethyl 1,23-tricosanedioate. These compounds, upon saponification, yield high-purity tricosanedicarboxylic acid. Such acids are essential in creating polyesters with high melting points, beneficial in making crystallizable long-chain methylene segments for dicarboxylic acid components in polymers (Stempfle et al., 2011).

Biochemical Production and Engineering

  • Metabolic Engineering in Escherichia coli: Research has been conducted on the metabolic engineering of Escherichia coli for direct production of biochemicals like 1,4-butanediol (BDO) from renewable carbohydrate feedstocks. This process is significant as BDO is a valuable polymer, previously produced only from oil and natural gas. The study demonstrates a systems-based metabolic engineering approach, which could be applicable for other chemicals including those derived from tricosanedioic acid (Yim et al., 2011).

Environmental and Agricultural Applications

  • Nitrification Inhibition in Agricultural Soils: Tricosanedioic acid derivatives, such as 1,9-decanediol, have been identified as effective biological nitrification inhibitors (BNIs). These compounds can suppress nitrification in agricultural soils, which is pivotal for reducing nitrogen losses and enhancing the efficiency of nitrogen fertilizers. This research provides insight into the potential environmental benefits of BNIs, including those derived from tricosanedioic acid (Lu et al., 2019).

Chemical Synthesis and Catalysis

  • Esterification Reaction in Chemical Production: The esterification reaction of fatty acids with glycerol and 1,3-propanediol using a styrene-divinylbenzene acid resin highlights the utility of tricosanedioic acid in producing bio-based components for lubricants. This research illustrates the potential of using renewable raw materials like tricosanedioic acid derivatives in industrial chemical processes (Vitiello et al., 2021).

properties

CAS RN

73292-43-0

Molecular Formula

C23H44O4

Molecular Weight

384.6 g/mol

IUPAC Name

tricosanedioic acid

InChI

InChI=1S/C23H44O4/c24-22(25)20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23(26)27/h1-21H2,(H,24,25)(H,26,27)

InChI Key

QJXPRGZXRIIGOP-UHFFFAOYSA-N

SMILES

C(CCCCCCCCCCC(=O)O)CCCCCCCCCCC(=O)O

Canonical SMILES

C(CCCCCCCCCCC(=O)O)CCCCCCCCCCC(=O)O

Other CAS RN

73292-43-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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